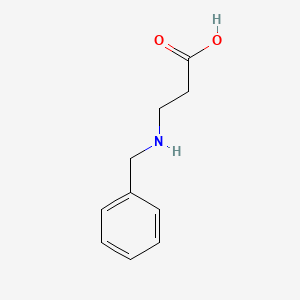

N-benzyl-beta-alanine

Description

Contextualizing N-Benzyl-beta-alanine within Amino Acid Derivative Chemistry

This compound, with the chemical formula C₁₀H₁₃NO₂, is structurally classified as an N-substituted β-amino acid. nih.gov Unlike α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-amino acids like β-alanine, the amino group is attached to the second carbon from the carboxyl group (the β-carbon). nih.gov This seemingly minor difference in structure leads to significant changes in chemical behavior and conformational preferences, allowing β-amino acids and their derivatives to form unique secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides.

The introduction of a benzyl (B1604629) group (a phenylmethyl group) onto the nitrogen atom of β-alanine further modifies its properties. This substitution increases the molecule's steric bulk and lipophilicity compared to the parent β-alanine molecule. nih.govacs.org As an amino acid derivative, this compound possesses both an acidic carboxyl group and a basic secondary amino group, allowing it to participate in a wide range of chemical reactions, including amide bond formation, which is fundamental to the synthesis of peptides and related structures. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(benzylamino)propanoic acid | PubChem nih.gov |

| CAS Number | 5426-62-0 | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem nih.gov |

| Molecular Weight | 179.22 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 179.094628657 Da | PubChem nih.gov |

Significance of this compound in Contemporary Synthetic and Mechanistic Studies

The unique structure of this compound makes it a significant tool in modern synthetic chemistry, particularly in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability against enzymatic degradation. researchgate.netdiva-portal.org N-substituted β-amino acids, also known as β-peptoids, are key building blocks for these structures. The solid-phase synthesis of oligomers containing this compound units allows for the creation of libraries of novel peptidomimetic compounds with diverse and tunable properties. researchgate.net This approach is valuable for creating molecules that can interact with biological targets while resisting proteolysis. researchgate.net

Furthermore, this compound and its derivatives serve as important starting materials and structural motifs in medicinal chemistry. For instance, research into novel antiepileptic compounds has utilized substituted β-alanines, including N-benzyl derivatives, as a foundational scaffold for synthesis. scholaris.ca In the realm of mechanistic studies, this compound can be involved in complex organic reactions. For example, palladium-catalyzed allylic substitutions, a powerful carbon-carbon and carbon-nitrogen bond-forming reaction, often employ chiral ligands, and understanding the interaction of substrates like this compound is crucial for elucidating reaction mechanisms and controlling stereochemical outcomes. researchgate.net

Evolution of Research Perspectives on this compound and its Analogues

Research interest in this compound and its analogues has evolved from fundamental characterization to sophisticated applications in bio-organic and medicinal chemistry. Early studies focused on its basic thermophysical properties, establishing foundational data for the compound. acs.org The perspective has since shifted towards harnessing its structural features for specific functions.

A significant area of evolution is in the design of molecules targeting specific biological receptors. The N-benzyl group has been used as a key modification in opioid peptide research. For example, N-benzylation of a dynorphin (B1627789) A analogue led to the development of a potent and selective kappa opioid receptor (KOR) antagonist known as Zyklophin. mdpi.com This demonstrates a strategic use of the N-benzyl moiety to modulate the pharmacological profile of a peptide.

More recently, research has expanded to include more complex peptidomimetic backbones incorporating N-substituted β-amino acid units that are structurally analogous to this compound. An example is the development of agonists for the formyl peptide receptor 2 (FPR2), where a peptidomimetic containing N-substituted β-phenylalanine residues (βNphe) was shown to be a potent activator of neutrophil NADPH oxidase. nih.gov The study highlighted that the specific peptidomimetic backbone, differing from a standard α-peptide structure, was crucial for its biological activity. nih.gov This line of research underscores a sophisticated understanding where N-alkylated β-amino acids are not just passive structural units but are critical for conferring specific biological functions and receptor interactions, paving the way for the development of novel therapeutics and research probes.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUQWYMGXZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969268 | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-62-0 | |

| Record name | N-Benzyl-.beta.-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Benzyl Beta Alanine and Its Derivatives

Direct N-Benzylation of Beta-Alanine (B559535)

The most straightforward approach to synthesizing N-benzyl-beta-alanine is through the direct N-benzylation of beta-alanine. This method involves the reaction of the primary amine group of beta-alanine with a benzylating agent. The success of this strategy hinges on the selectivity of the reaction to favor mono-benzylation and avoid the formation of di-benzylated products.

Examination of Catalyst Systems for Selective N-Alkylation of Beta-Alanine

Achieving selective N-alkylation of amino acids like beta-alanine can be challenging due to the potential for multiple alkylations. Researchers have explored various catalyst systems to enhance selectivity and yield. One novel approach involves a facile, single-step synthesis using a mixed-solvent system of water and ethanol. nih.govacs.org This method can eliminate the need for toxic phase transfer catalysts that are often required to bring the water-soluble amino acid and a water-insoluble alkylating agent into a single phase. nih.govacs.org

For the N-benzylation of amines, transition metal catalysis offers an efficient and environmentally friendly pathway. rsc.org A notable example is the use of a Palladium-doped Lanthanum-based metal-organic framework (Pd@La-BDC MOF) as a catalyst for the N-benzylation of various amine substrates using benzyl (B1604629) alcohol as the alkylating agent. rsc.org This "hydrogen borrowing" mechanism is considered sustainable as it produces only water as a byproduct. rsc.org The isolation of imine and benzaldehyde (B42025) intermediates confirms that the reaction proceeds via a hydrogen auto-transfer pathway. rsc.org

| Catalyst System | Description | Advantages | Reference |

|---|---|---|---|

| Mixed-Solvent (Water/Ethanol) | Facilitates a homogeneous reaction mixture between a water-soluble amino acid and a water-insoluble alkylating agent. | Eliminates the need for toxic phase transfer catalysts; reproducible and easy to scale up. | nih.govacs.org |

| Pd-doped La-BDC MOF | A heterogeneous catalyst used for N-benzylation of amines via a hydrogen borrowing mechanism with benzyl alcohol. | Environmentally friendly (water is the only byproduct), high conversion and selectivity. | rsc.org |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the direct N-benzylation reaction is highly dependent on optimizing various conditions. Key parameters that are typically adjusted include temperature, reaction time, and catalyst loading. rsc.org Studies on N-alkylation reactions have shown that both excessively high and low temperatures can significantly reduce the yield of the desired product. researchgate.net The choice of solvent is also critical; a solvent with a relatively high boiling point and polarity can maximize reaction efficiency and shorten the required time. researchgate.net For catalyst-driven reactions, such as those using Pd@La-BDC MOF, careful optimization of the catalyst loading is necessary to achieve high conversion and selectivity. rsc.org

| Parameter | Effect on Reaction | Optimization Goal | Reference |

|---|---|---|---|

| Temperature | Both too high and too low temperatures can decrease product yield. | Find the optimal temperature range to maximize yield and minimize side reactions. | researchgate.net |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation. | Determine the shortest time required for maximum conversion. | rsc.org |

| Catalyst Loading | Affects reaction rate, conversion, and selectivity. | Use the minimum amount of catalyst needed for high efficiency to reduce cost and waste. | rsc.org |

| Solvent | Polarity and boiling point can influence reaction efficiency and time. | Select a solvent that maximizes solubility of reactants and reaction rate. | researchgate.net |

Indirect Synthetic Routes via Precursor Modification

Indirect routes to this compound involve the modification of beta-alanine or a related precursor prior to the introduction of the benzyl group or its formation from a more complex starting material. These methods often provide better control over selectivity and can be used to synthesize specific derivatives.

Strategies Involving Beta-Alanine Derivatives

One common indirect strategy involves the use of a protecting group on the amine functionality of beta-alanine. A pertinent example is the synthesis of N-benzyloxycarbonyl-β-alanine. prepchem.com In this procedure, beta-alanine is treated with benzyloxycarbonyl chloride in an aqueous sodium hydroxide (B78521) solution under ice-cooling. prepchem.com The benzyloxycarbonyl group serves to protect the amine, and while it contains a benzyl moiety, the final product is a protected form of beta-alanine rather than this compound itself. Subsequent deprotection steps would be required to yield the target compound. This highlights the use of beta-alanine derivatives in multi-step synthetic sequences.

Synthesis through Electrochemical Nickel-Catalyzed Cross-Coupling

Electrochemical methods represent a modern approach to forming carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions, driven by electrochemistry, have been developed for the enantioselective synthesis of molecules. caltech.eduresearchgate.net These reactions can couple alkyl and benzyl halides under mild conditions, mitigating issues associated with using stoichiometric metal powder reductants. caltech.eduresearchgate.net While a direct electrochemical synthesis of this compound from beta-alanine is not prominently detailed, the principles of nickel-catalyzed cross-coupling are applicable. For instance, a strategy could involve the coupling of an appropriately protected beta-alanine derivative containing a leaving group with a benzyl-containing organometallic reagent. Nickel catalysis is well-established for creating Csp3-Csp3 bonds, providing access to a diverse range of unnatural amino acids. nih.gov A publication has reported the synthesis of 3-Benzyl-β-alanine, an isomer of the target compound, using electrochemical nickel-catalyzed C(sp2)–C(sp3) cross-coupling, demonstrating the potential of this technology in synthesizing related structures. researchgate.net

Dendrimeric Molecule Applications in N-Alkyl-beta-amino Acid Synthesis

A novel and indirect route for the synthesis of N-alkyl-β-amino acids utilizes dendrimeric molecules as precursors. researchgate.net This method involves a Michael addition reaction of an amine to a dendrimeric core, such as pentaerythritol (B129877) tetraacrylate or trimethylolpropane (B17298) triacrylate. researchgate.net The resulting dendrimers, which are easier to purify than the final products, are then cleaved to release the N-alkyl-beta-amino acid or its ester derivative in good yields. researchgate.net This approach allows for the synthesis of various N-alkyl-beta-amino acids by changing the amine used in the initial Michael addition. The yields of the N-alkyl-β-amino esters obtained from the dendrimeric compounds are generally high. researchgate.net

| N-Alkyl Group | Yield from Tetracrylate Core (%) | Yield from Triacrylate Core (%) | Reference |

|---|---|---|---|

| (S)-α-Methylbenzyl | 68 | 70 | researchgate.net |

| Benzyl | 75 | 73 | researchgate.net |

| n-Hexyl | 78 | 76 | researchgate.net |

| Cyclohexyl | 73 | 75 | researchgate.net |

| n-Butyl | 77 | 75 | researchgate.net |

Stereoselective and Asymmetric Synthesis of this compound Analogues

The development of methods for the stereoselective and asymmetric synthesis of this compound analogues is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. Key strategies include the use of chiral catalysts, asymmetric Mannich reactions, and enzymatic approaches.

The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of β-amino acids. While specific catalysts developed exclusively for this compound are not extensively documented, the principles from broader β-amino acid synthesis are applicable. Chiral Lewis acids and organocatalysts have been effectively employed in asymmetric transformations to yield chiral β-amino acid derivatives.

For instance, novel camphor-derived dimerized ligands have been used to create chiral Lewis acid catalysts that can be effective in asymmetric reactions. 140.122.64 These catalysts can promote enantioselective carbon-carbon bond formation, a key step in the synthesis of substituted β-amino acids. 140.122.64 The general approach involves the reaction of a prochiral starting material in the presence of a substoichiometric amount of a chiral catalyst to produce an enantiomerically enriched product. The development of such catalysts for this compound would likely focus on achieving high yields and enantiomeric excess while using low catalyst loadings.

The asymmetric Mannich reaction is a cornerstone for the synthesis of β-amino acids. researchgate.net This reaction involves the addition of a nucleophile, typically an enolate or its equivalent, to an imine. By employing chiral catalysts or chiral auxiliaries, this addition can be rendered highly stereoselective. Organocatalysis has emerged as a particularly powerful tool for asymmetric Mannich reactions, providing access to enantioenriched β-amino carbonyl compounds which are precursors to β-amino acids. researchgate.net

While a direct organocatalyzed asymmetric Mannich reaction for this compound is not prominently reported, related transformations provide a clear pathway. For example, the reaction of aldehydes with N-carbamoyl imines followed by a Horner-Wadsworth-Emmons reaction has been used to synthesize chiral vinylogous β-amino acids. Such multi-step, one-pot reactions, guided by chiral catalysts, can be adapted for the synthesis of this compound analogues. The choice of catalyst, such as a chiral phosphoric acid or a proline derivative, is critical in controlling the stereochemical outcome of the reaction.

A protocol for the asymmetric synthesis of (S)-alpha-benzyl-beta-alanine, a derivative of this compound, has been detailed. nih.gov This method utilizes a chiral auxiliary, (R)- or (S)-alpha-phenylethylamine, to direct the stereoselective alkylation of a propanamide derivative. nih.gov Subsequent hydrogenolysis and hydrolysis yield the desired chiral α-substituted-β-amino acid. nih.gov This strategy highlights the utility of chiral auxiliaries in achieving high diastereoselectivity.

Table 1: Asymmetric Synthesis of (S)-alpha-benzyl-beta-alanine nih.gov

| Step | Reaction | Key Reagents | Outcome |

| 1 | Conjugate Amide Formation | Acryloyl chloride, (R,R)-bis[alpha-phenylethyl]amine | N,N-bis[(R)-alpha-phenylethyl]prop-2-enamide |

| 2 | 1,4-Addition | (S)-alpha-phenylethylamine | N,N-Bis[(R)-alpha-phenylethyl]-3-N-[(S)-alpha-phenylethyl]amino-propanamide |

| 3 | Diastereoselective Alkylation | Benzyl bromide | N,N-Bis[(R)-alpha-phenylethyl]-3-N'-[(S)-alpha-phenylethyl]amino-propanamide derivative |

| 4 | Hydrogenolysis and Hydrolysis | Palladium hydroxide, 4 N HCl, MW irradiation | (S)-alpha-benzyl-beta-alanine |

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly used for the kinetic resolution of racemic mixtures of alcohols and amines. polimi.itjocpr.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemate, allowing for the separation of the acylated product from the unreacted enantiomer.

While specific enzymatic kinetic resolution protocols for this compound are not widely published, the principles can be applied. For instance, a racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer, yielding the corresponding chiral carboxylic acid and leaving the unreacted ester enantiomerically enriched. The success of this approach depends on the identification of a suitable lipase that exhibits high enantioselectivity for the this compound substrate. Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species are often screened for such transformations. polimi.itnih.gov

Dynamic kinetic resolution (DKR) is an even more powerful enzymatic approach that can theoretically convert a racemate into a single enantiomer with 100% yield. rsc.org DKR combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. rsc.org This has been successfully applied to the resolution of primary benzyl amines using a combination of a lipase and a palladium nanocatalyst for racemization. rsc.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and peptidomimetic chemistry, allowing for the efficient and often automated construction of oligomeric molecules. hongtide.com

This compound is a valuable monomer for the solid-phase synthesis of peptidomimetics, particularly β-peptoids. β-peptoids are oligomers of N-substituted β-alanines and are of interest due to their proteolytic stability and ability to form stable secondary structures.

A notable example is the solid-phase synthesis of di-β-peptoids from an acrylate (B77674) resin, specifically producing N-acetyl-N-benzyl-β-alaninyl-N-benzyl-β-alanine. nih.gov This method involves the alternate introduction of acrylic acid and amines to build the β-peptoid backbone on a solid support. nih.gov The conditions are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the incorporation of N-substituted β-alanines into larger peptide sequences. nih.gov This approach opens up possibilities for creating large libraries of novel peptidomimetics. nih.gov

The general strategy for incorporating this compound into a growing peptide chain on a solid support involves standard coupling and deprotection steps. The N-terminus of the resin-bound peptide is deprotected, and the pre-activated this compound monomer is coupled to the free amine. This cycle is repeated to elongate the chain. The choice of protecting groups for the this compound monomer is critical and must be orthogonal to the resin linkage and any side-chain protecting groups on other amino acids in the sequence.

A significant challenge in the solid-phase synthesis of peptides and peptidomimetics containing hydrophobic residues like this compound is aggregation of the growing chain. peptide.com This aggregation can lead to incomplete reactions and low yields. peptide.com Several strategies have been developed to overcome this issue:

Chaotropic Salts : The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can help to disrupt the hydrogen bonds that cause aggregation. peptide.com

Modified Solvents and Elevated Temperatures : Using solvent mixtures like DCM/DMF/NMP with additives like Triton X100 and performing couplings at elevated temperatures can improve solvation and reaction kinetics. sigmaaldrich.com

Backbone Protection : The introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent the formation of interchain hydrogen bonds. peptide.com

Pseudoproline Dipeptides : Incorporating pseudoproline dipeptides at regular intervals can disrupt the formation of secondary structures that lead to aggregation. sigmaaldrich.com

Innovations in solid-phase synthesis also include the development of novel resins and linkers that are more compatible with "difficult" sequences. For example, polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins offer improved swelling properties in a wider range of solvents, which can enhance reaction efficiency. Furthermore, advancements in microwave-assisted solid-phase synthesis have significantly reduced reaction times and improved coupling efficiencies, which can be particularly beneficial for sterically hindered couplings involving N-substituted amino acids.

Table 2: Strategies to Mitigate Aggregation in Solid-Phase Synthesis peptide.comsigmaaldrich.com

| Strategy | Description |

| Chaotropic Salts | Addition of salts like LiCl or KSCN to disrupt hydrogen bonding. |

| Modified Solvents/Temperature | Use of solvent mixtures and elevated temperatures to improve solvation and kinetics. |

| Backbone Protection | Introduction of Hmb or Dmb groups on the backbone nitrogen to prevent hydrogen bond formation. |

| Pseudoproline Dipeptides | Incorporation of structure-disrupting dipeptide units. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-benzyl-beta-alanine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecule's backbone and substituent groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl CH₂, and the two methylene groups of the β-alanine backbone would be observed. The aromatic protons typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The benzylic CH₂ protons would yield a singlet or a pair of doublets, while the two CH₂ groups of the β-alanine moiety would present as triplets due to coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary data, showing distinct peaks for each unique carbon atom. This includes signals for the carboxyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the ethyl and benzyl groups. While detailed spectral assignments from peer-reviewed literature are not extensively published, spectral data is available in chemical databases such as SpectraBase. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Functional Group | Atom Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Benzyl Group | Aromatic C-H | 7.2 - 7.4 |

| Benzyl Group | Aromatic C | 127 - 140 |

| Benzyl Group | -CH₂-Ph | ~3.8 |

| Benzyl Group | -C H₂-Ph | ~53 |

| β-Alanine Backbone | N-CH₂- | ~3.0 |

| β-Alanine Backbone | N-C H₂- | ~45 |

| β-Alanine Backbone | -CH₂-COOH | ~2.5 |

| β-Alanine Backbone | -C H₂-COOH | ~35 |

Note: Values are estimates based on standard chemical shift ranges and may vary depending on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Identity Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a precise measurement of the molecule's mass, which can be used to validate its chemical formula, C₁₀H₁₃NO₂. nih.gov The monoisotopic mass of this compound is calculated to be 179.094628657 Da. nih.gov

Electrospray ionization (ESI) is a common technique used for analyzing amino acid derivatives. In ESI-MS, this compound can be observed as various adducts, most commonly the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of this parent ion to produce characteristic daughter ions, which can further confirm the structure. Common fragmentation pathways for such molecules include the loss of the carboxylic acid group and cleavage at the C-N bonds.

Computational tools can predict the collision cross-section (CCS) for different ions, which is a measure of their shape in the gas phase and provides an additional layer of identification.

Table 2: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.6 |

| [M+Na]⁺ | 202.08386 | 144.2 |

| [M-H]⁻ | 178.08736 | 140.5 |

| [M+NH₄]⁺ | 197.12846 | 157.4 |

| [M+K]⁺ | 218.05780 | 142.0 |

Data sourced from computational predictions.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

The crystal structure of this compound has been determined and its coordinates have been deposited in the Cambridge Structural Database (CSD). nih.gov The specific entry for this compound can be accessed using the CCDC deposition number. This data provides unambiguous proof of the molecular connectivity and conformation in the solid state.

Table 3: Crystallographic Data Identifiers for this compound

| Parameter | Identifier |

|---|---|

| CCDC Deposition Number | 686297 |

This information allows for the retrieval of detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates from the Cambridge Crystallographic Data Centre. nih.gov

Thermophysical Studies of this compound and Related Beta-Amino Acid Derivatives

Thermophysical studies provide critical data on the energetic properties of a compound. For this compound, calorimetric measurements have been used to determine its enthalpy of formation, which is a key measure of its thermodynamic stability. nih.govsigmaaldrich.com

A combined experimental and computational study determined the standard molar enthalpy of formation (ΔfHₘ°) of this compound in the gaseous phase at 298.15 K to be -(298.8 ± 4.8) kJ·mol⁻¹. nih.govsigmaaldrich.com This experimental value shows good agreement with high-level G3(MP2)//B3LYP calculations, which predicted a value of -303.7 kJ·mol⁻¹. nih.govsigmaaldrich.com

These studies often compare isomeric forms to understand relative stability. For instance, the calculated enthalpy of formation for the isomeric N-benzyl-α-alanine is -310.7 kJ·mol⁻¹. nih.govsigmaaldrich.com This suggests that the branched α-amino acid isomer is intrinsically more stable than the linear β-amino acid structure, a finding that may have implications for understanding the natural prevalence of α-amino acids. nih.govsigmaaldrich.com

Table 4: Enthalpy of Formation of N-Benzylalanine Isomers

| Compound | Experimental ΔfHₘ° (gas, 298.15 K) | Calculated ΔfHₘ° (gas, 298.15 K) |

|---|---|---|

| This compound | -(298.8 ± 4.8) kJ·mol⁻¹ | -303.7 kJ·mol⁻¹ |

Mechanistic Investigations of Reactions Involving N Benzyl Beta Alanine

Catalytic Reaction Pathways and Intermediates

N-benzyl-beta-alanine's structure, featuring both a secondary amine and a carboxylic acid, allows it to participate in various catalytic cycles, including both organocatalytic and transition metal-catalyzed systems.

In organocatalysis, amino acids and their derivatives are frequently used to promote reactions stereoselectively. This compound can be viewed as a modified β-amino acid catalyst. Its mechanism in reactions like aldol (B89426) or Michael additions likely mirrors that of simpler amino acids such as proline. The catalytic cycle typically involves the formation of key intermediates like enamines or iminium ions.

The general steps are:

Enamine Formation: The secondary amine of this compound reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The benzyl (B1604629) group can sterically influence the facial selectivity of this intermediate.

Nucleophilic Attack: The enamine attacks an electrophile. The stereochemical outcome of this step is often directed by the catalyst's structure. Models like the Zimmerman-Traxler transition state, originally proposed for metal enolates, are often invoked to explain the enantioselectivity, where the carboxylic acid group plays a key role in orienting the reactants through hydrogen bonding. acs.org

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the this compound catalyst.

The bulky N-benzyl group is significant, as it can enhance the catalyst's solubility in organic solvents and create a specific chiral environment around the reactive center, thereby influencing the stereoselectivity of the product.

This compound can also act as a ligand for transition metals, participating in a variety of catalytic transformations. In these systems, the compound can coordinate to the metal center through its nitrogen and/or oxygen atoms, forming a chiral metal complex that catalyzes the reaction.

For instance, in asymmetric alkylation reactions, a transition metal complex can facilitate the formation of an enolate from a substrate. nih.gov A plausible mechanism involving an this compound-metal complex would proceed as follows:

Ligand-Metal Coordination: this compound coordinates with a transition metal salt (e.g., from Cu(II), Ni(II), or Pd(0)) to form a chiral catalyst.

Substrate Activation: The metal complex interacts with the substrate, for example, an amino acid ester, to form a metal enolate.

Asymmetric Transformation: An electrophile, such as a benzyl bromide, is then introduced. The chiral environment created by the this compound ligand directs the approach of the electrophile, leading to the formation of a product with high enantiomeric excess. nih.gov

In palladium-catalyzed reactions like the Tsuji-Trost benzylation, amino acid derivatives can act as nucleophiles that attack an unstable η³-benzyl–pallalladium intermediate. nih.gov The specific structure of the amino acid derivative influences the reaction's efficiency and selectivity.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound provide quantitative insight into reaction rates, feasibility, and equilibrium positions. The Extended Kinetic Method (EKM) has been employed to determine key thermodynamic properties, such as gas-phase acidities and basicities. researchgate.net

Experimental and theoretical studies have established important thermodynamic data for this compound. These values are critical for understanding the compound's intrinsic stability and reactivity. For example, the standard molar enthalpy of formation in the gaseous phase provides a measure of its stability relative to its constituent elements. researchgate.net Comparisons between the α- and β-isomers of N-benzylalanine reveal that the more branched α-amino acids are generally more acidic and less basic than their linear β-counterparts. researchgate.net

| Property | Value | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -(298.8 ± 4.8) kJ·mol⁻¹ | Experimental |

| Calculated Enthalpy of Formation (G3(MP2)//B3LYP) | -303.7 kJ·mol⁻¹ | Theoretical |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, predict reaction pathways, and calculate the energies of reactants, products, and transition states. For compounds like this compound, DFT calculations can map out the entire potential energy surface of a reaction.

Researchers use DFT to:

Optimize Geometries: Determine the lowest-energy structures of intermediates and transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyze Bonding: Techniques like Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and orbital interactions. nih.gov

For N-benzylalanines, calculations at the G3(MP2)//B3LYP level have shown excellent agreement with experimental thermochemical data, validating the accuracy of these computational approaches. researchgate.net Similar methods are applied to model the transition states in catalytic cycles, helping to explain observed stereoselectivities by comparing the energies of different diastereomeric transition states. researchgate.net

| Methodology | Typical Application |

|---|---|

| B3LYP/6-311+G(d,p) | Geometry optimization and energy calculations for conformers. nih.gov |

| M06-2X/6-311+G(d,p) | Improved accuracy for non-covalent interactions and transition states. nyu.edu |

| wB97X-D/6-311+G(d,p) | Studying reaction paths involving explicit solvent molecules. researchgate.net |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular conformations, flexibility, and interactions with the surrounding environment (e.g., solvent). rsc.org

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Exploring the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's structure and reactivity.

Binding Analysis: Simulating the interaction of this compound as a ligand with a metal catalyst or as a catalyst with its substrates.

Force fields such as GAFF, CHARMM, and OPLS are commonly used to model the interactions between atoms in these simulations. rsc.org While qualitative analysis from MD is robust, quantitative results should be interpreted with caution and validated against experimental data where possible. rsc.orgnih.gov These simulations can reveal, for instance, preferred binding modes or the conformational changes that occur during a catalytic cycle.

Role of N Benzyl Beta Alanine in Peptidomimetics and Biologically Active Molecules

Design Principles for N-Benzyl-beta-alanine Containing Peptidomimetics

The rational design of peptidomimetics incorporating this compound hinges on a deep understanding of its structural and chemical properties and how they can be leveraged to replicate the biological functions of natural peptides and proteins.

Mimicry of Natural Peptides and Proteins

A key principle in the design of this compound-containing peptidomimetics is the mimicry of the side chains of aromatic amino acids, such as phenylalanine and tyrosine, which are frequently involved in critical receptor-ligand interactions. The benzyl (B1604629) group of this compound can effectively occupy the same hydrophobic pockets as the phenyl group of phenylalanine, thereby replicating essential binding interactions.

For instance, in the design of antagonists for the Angiotensin II AT1 receptor, the N-benzyl group of a lead compound was successfully superimposed onto the aromatic side chain of Tyrosine4 in the native peptide, demonstrating its utility as a structural surrogate. nih.gov This ability to mimic key pharmacophoric features allows for the development of smaller, more stable molecules that retain the biological activity of the parent peptide.

Furthermore, the beta-amino acid backbone of this compound introduces a greater degree of conformational flexibility compared to the more rigid alpha-amino acid backbone of natural peptides. This added flexibility can be advantageous in optimizing the spatial arrangement of pharmacophoric groups to achieve a better fit within a receptor's binding site.

Incorporation of this compound into Backbone-Modified Peptoids and Beta-Peptides

This compound is a valuable monomer for the construction of two important classes of peptidomimetics: peptoids and beta-peptides.

Peptoids , or oligomers of N-substituted glycines, benefit from the incorporation of this compound to introduce aromatic side chains. The submonomer solid-phase synthesis method allows for the straightforward inclusion of a wide variety of primary amines, including benzylamine, to create diverse peptoid libraries. researchgate.net The resulting this compound-containing peptoids are resistant to proteolytic degradation, a significant advantage over natural peptides. researchgate.net

Beta-peptides , which are oligomers of beta-amino acids, can form stable secondary structures, including helices and turns. nih.gov The incorporation of this compound into beta-peptide sequences can influence their folding patterns and stability. The benzyl group, while being relatively neutral in its effect on 14-helix stability in some contexts, can be tolerated within these structures, allowing for the introduction of aromatic functionality. nih.gov This enables the design of beta-peptide foldamers that can mimic the surfaces of alpha-helical proteins, which are often involved in protein-protein interactions.

Synthetic Strategies for this compound-Based Peptidomimetic Libraries

The generation of diverse libraries of this compound-containing peptidomimetics is crucial for the discovery of new lead compounds in drug development. Solid-phase synthesis is the predominant method for constructing these libraries due to its efficiency and amenability to automation.

A common and effective approach for the synthesis of beta-peptoid libraries, including those with this compound, is the submonomer method . This strategy involves a two-step iterative cycle on a solid support:

Acylation: The resin is first acylated with an activated acrylic acid derivative.

Michael Addition: A primary amine, such as benzylamine, is then added to the resin, undergoing a Michael addition to form the N-substituted beta-alanine (B559535) monomer.

This method allows for the easy introduction of a vast array of different amines in the second step, leading to a high degree of diversity in the resulting peptoid library. nih.gov The conditions for this synthesis are generally mild and compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, enabling the creation of hybrid peptide/peptoid structures. researchgate.net

| Synthesis Step | Reagents and Conditions | Purpose |

| Resin Preparation | Polymer support (e.g., Merrifield resin) | Solid support for synthesis |

| Acylation | Acryloyl chloride | Introduces the beta-alanine backbone precursor |

| Michael Addition | Benzylamine (or other primary amines) | Introduces the N-benzyl side chain |

| Iteration | Repetition of acylation and Michael addition steps | Elongates the peptidomimetic chain |

| Cleavage | Acid (e.g., TFA) | Releases the final product from the resin |

This combinatorial approach facilitates the rapid generation of large numbers of distinct this compound-containing peptidomimetics for high-throughput screening. nih.govmdpi.org

Impact of this compound Moiety on Conformational Flexibility and Stability

The presence of the this compound unit within a peptidomimetic has a significant influence on its conformational properties, which in turn dictates its biological activity.

The beta-amino acid backbone of this compound inherently possesses greater conformational flexibility than the alpha-amino acid backbone due to the additional methylene (B1212753) group. This increased flexibility can be both an advantage and a disadvantage. While it allows the molecule to adopt a wider range of conformations to fit a binding site, it can also lead to an entropic penalty upon binding.

Influence on Helical and Foldamer Structures

The ability of beta-peptides containing residues like this compound to form stable helices is significant because it opens the door to mimicking alpha-helical domains of proteins. These alpha-helices are often involved in protein-protein interactions, which are attractive targets for therapeutic intervention. By designing beta-peptide foldamers that present their side chains in a similar spatial arrangement to an alpha-helix, it is possible to create molecules that disrupt these interactions.

Structure-Activity Relationship (SAR) Studies of this compound Peptidomimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are essential for optimizing lead compounds. In the context of this compound peptidomimetics, SAR studies often focus on modifications to the benzyl group and the beta-alanine backbone.

For example, in the development of Angiotensin II AT1 antagonists, initial lead compounds containing an N-benzyl group were systematically modified. The substitution pattern on the benzyl ring was found to be critical for activity. Adding a carboxylic acid group to the para position of the phenyl ring, for instance, led to a tenfold increase in binding affinity by mimicking the side chain of Tyrosine. nih.gov

Alanine scanning, where individual amino acid residues are replaced with alanine, is a common technique to probe the importance of specific side chains. A similar approach can be applied to this compound-containing peptidomimetics, where the N-benzyl group is replaced with a smaller N-alkyl group (e.g., N-methyl) or removed entirely to assess the contribution of the aromatic ring to binding.

| Modification | Rationale | Potential Impact on Activity |

| Substitution on the Benzyl Ring | To probe electronic and steric effects; to introduce new functional groups. | Can increase or decrease binding affinity and selectivity. |

| Replacement of the Benzyl Group | To determine the importance of the aromatic ring for activity. | Loss of activity if the aromatic interaction is critical. |

| Modification of the beta-Alanine Backbone | To alter conformational flexibility and stability. | Can optimize the presentation of pharmacophoric groups. |

These systematic modifications provide valuable insights into the key interactions between the peptidomimetic and its biological target, guiding the design of more potent and selective therapeutic agents.

Modification of the N-Benzyl Group for Enhanced Bioactivity

The N-benzyl group within this compound and its derivatives is more than a simple bulky substituent; it is a key site for chemical modification aimed at enhancing biological activity. By altering the substituents on the aromatic ring, researchers can fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize interactions with a biological target.

A prominent example of this strategy can be found in the development of non-peptide antagonists for the Angiotensin II (AII) receptor. In early research, a lead compound, S-8307, which contains an N-benzyl group, was studied for its interaction with the AII receptor. nih.gov Scientists identified the benzyl group as a suitable moiety for systematic modification to improve binding affinity. nih.gov

Key Research Findings:

Mimicking Natural Amino Acids: In an effort to more closely mimic the structure of the endogenous peptide Angiotensin II, a carboxylic acid group was introduced at the para position of the phenyl ring of the N-benzyl group. This modification was designed to imitate the phenolic side chain of the tyrosine residue at position 4 (Tyr4) of AII. nih.gov

Enhanced Binding Affinity: The introduction of this carboxyl group resulted in a significant, 10-fold increase in the compound's binding affinity for the AII receptor. nih.gov

Further Optimization: This line of investigation, which began with modifying the N-benzyl group, ultimately led to the discovery of highly potent and selective AII antagonists, including the commercially available drug losartan, which evolved from further substitutions on the core structure. nih.gov

These findings demonstrate that the N-benzyl group is a critical pharmacophoric element that can be strategically modified to improve the biological activity of the parent molecule. The aromatic ring provides a scaffold for adding functional groups that can engage in additional favorable interactions—such as hydrogen bonding or ionic interactions—with the target receptor, thereby enhancing potency and selectivity.

Strategic Incorporations for Receptor Binding and Selectivity

The entire this compound moiety is strategically incorporated into larger molecules to serve as a structural surrogate for natural dipeptide units or to orient key functional groups in a specific spatial arrangement for optimal receptor interaction. This approach is fundamental to the design of peptidomimetics that can replicate or block the function of endogenous peptides.

The development of Angiotensin II antagonists again provides a clear illustration of this principle. The N-benzyl group of the initial lead compound was positioned to functionally mimic the aromatic side chain of the Tyr4 residue of the natural AII peptide. nih.gov This mimicry allowed the small molecule to occupy the same binding pocket on the receptor, leading to competitive inhibition. nih.gov

Mechanisms for Enhanced Binding and Selectivity:

Conformational Constraint: The substitution of a proton on the backbone amide nitrogen with a benzyl group (N-alkylation) reduces the rotational freedom around the N–Cα bond. wjarr.com This conformational constraint helps to lock the molecule into a more rigid, "bioactive" conformation. By pre-organizing the molecule in the shape required for receptor binding, the entropic penalty of binding is reduced, which can lead to higher affinity and selectivity.

Improved Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases. wjarr.comacs.org This improved metabolic stability is a crucial advantage for developing effective therapeutic agents.

Scaffold for Pharmacophore Display: The this compound structure acts as a scaffold. The benzyl group can be positioned to make critical hydrophobic or aromatic stacking interactions within a receptor pocket, while the beta-alanine backbone provides the spacing and orientation needed for other parts of the molecule to engage with their respective binding sites. By using this building block, medicinal chemists can design molecules with a precise three-dimensional arrangement of pharmacophoric features necessary for potent and selective receptor binding.

Enzymatic Interactions and Biological Activity of N Benzyl Beta Alanine and Its Analogues

Influence on Amino Acid Aminotransferases

N-benzyl-beta-alanine and its analogues have demonstrated the ability to influence the activity of amino acid aminotransferases, a class of enzymes crucial for the synthesis and degradation of amino acids.

Research has shown that (S)-β-(N-benzylamino)alanine can inhibit the activity of branch chain amino acid aminotransferase (BCAT). BCATs are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. The inhibition of this enzyme can disrupt the normal metabolic pathways of these essential amino acids. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, for the inhibition of branch chain amino acids aminotransferase by (S)-β-(N-benzylamino)alanine has been determined to be 1.35 mM.

The inhibitory action of (S)-β-(N-benzylamino)alanine on aminotransferases can occur through different kinetic mechanisms. It has been observed to inhibit branch chain amino acids aminotransferase in a mixed-mode fashion. In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Conversely, its inhibition of aromatic transferase follows a competitive mode of inhibition. In competitive inhibition, the inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.

Table 1: Inhibition of Aminotransferases by (S)-β-(N-benzylamino)alanine

| Enzyme | Inhibition Mode | IC50 Value |

|---|---|---|

| Branch Chain Amino Acid Aminotransferase | Mixed | 1.35 mM |

Interactions with Other Enzyme Systems

Beyond aminotransferases, this compound and its derivatives have been shown to interact with other significant enzyme systems, indicating a broader range of biological activity.

A series of novel 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids, which are analogues of this compound, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase II (CA-II). CA-II is a zinc-containing enzyme involved in various physiological processes, and its inhibition has therapeutic implications for conditions like glaucoma and certain types of cancer. These oxadiazole derivatives exhibited selective inhibition against CA-II, with some compounds showing good to moderate inhibitory activities with IC50 values ranging from 12.1 to 53.6 µM. Molecular docking studies suggest that these compounds bind to the entrance of the active site of CA-II, interacting with key amino acid residues.

Table 2: Carbonic Anhydrase II Inhibition by Select 3-Phenyl-β-alanine 1,3,4-Oxadiazole Analogues

| Compound | IC50 (µM) |

|---|---|

| 4a | 12.1 ± 0.86 |

| 4c | 13.8 ± 0.64 |

| 4b | 19.1 ± 0.88 |

The excitatory amino acid transporter 2 (EAAT2) is crucial for maintaining low concentrations of glutamate (B1630785) in the synaptic cleft, thereby preventing excitotoxicity. Dysregulation of glutamate uptake is implicated in various neurological disorders. Research into this compound analogues has explored their potential as modulators of EAAT2. For instance, shortening the tetrazole side chain to N-benzyl in certain compounds maintained nanomolar EAAT2 positive allosteric modulator (PAM) potency. However, in other molecular frameworks, an N-benzyl side chain resulted in inactivity or negative allosteric modulation (NAM) of EAATs. This highlights the sensitivity of EAAT modulation to the specific chemical structure of the this compound analogue.

Biochemical Pathways and Metabolic Interventions

The interactions of this compound and its analogues with various enzymes suggest their potential to intervene in specific biochemical pathways. A biochemical pathway is a series of interconnected chemical reactions catalyzed by enzymes, where the product of one reaction becomes the substrate for the next. These pathways are fundamental for maintaining homeostasis within an organism.

The inhibition of branch chain amino acid aminotransferases can impact the metabolism of branched-chain amino acids, which are not only building blocks for proteins but also play roles in signaling pathways that regulate protein synthesis and glucose homeostasis. Similarly, the modulation of carbonic anhydrase II can affect a wide range of physiological processes, including pH regulation and fluid balance. Furthermore, the modulation of EAAT2 activity directly impacts glutamatergic neurotransmission, a key process in the central nervous system. The ability of this compound derivatives to influence these enzymes and transporters opens avenues for investigating their potential to modulate metabolic and signaling pathways.

Role in Non-Proteinogenic Amino Acid Metabolism

There is no specific information available in the current body of scientific literature detailing the role of this compound in non-proteinogenic amino acid metabolism. Research has extensively documented the metabolism of beta-alanine (B559535) as a non-proteinogenic amino acid, primarily as a precursor to the dipeptide carnosine. However, how the addition of a benzyl (B1604629) group to the nitrogen atom influences its metabolic fate and interactions with other non-proteinogenic amino acids has not been elucidated.

Potential for Disrupting Protein Synthesis Pathways

No research currently exists to support or investigate the potential for this compound to disrupt protein synthesis pathways. This topic remains unexplored in scientific studies.

Cellular and Molecular Mechanisms of Action

In Vitro and In Vivo Pharmacological Activity Assessments

There is a lack of published in vitro and in vivo studies assessing the specific pharmacological activity of this compound. While the physiological effects of beta-alanine are well-documented, particularly its role in enhancing muscle carnosine levels and acting as an ergogenic aid, corresponding pharmacological profiles for its N-benzyl derivative are not available.

Summary of Research Findings

| Section | Subsection | Research Findings for this compound |

| 6.3 | 6.3.1. Role in Non-Proteinogenic Amino Acid Metabolism | No specific data available. |

| 6.3.2. Potential for Disrupting Protein Synthesis Pathways | No specific data available. | |

| 6.4 | 6.4.1. Investigation of Cellular Uptake and Distribution | No specific data available. |

| 6.4.2. In Vitro and In Vivo Pharmacological Activity | No specific data available. |

Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Development of Novel Therapeutic Agents

The inherent limitations of natural peptides as drugs, such as poor metabolic stability, have driven the exploration of peptidomimetics. N-benzyl-beta-alanine is a key monomer in the synthesis of such molecules, particularly β-peptoids, which show promise in overcoming these pharmacokinetic hurdles.

In medicinal chemistry, a scaffold is a core molecular structure upon which modifications are made to develop new drugs. This compound and related β-amino acid derivatives serve as powerful scaffolds due to their modularity, proteolytic stability, and their capacity to be recognized by biological systems. nih.gov The N-substituted β-alanine backbone is a key feature of β-peptoids, a class of peptide mimics that are resistant to degradation by proteases. acs.orgacs.orgresearchgate.net This stability makes scaffolds derived from this compound highly attractive for creating compounds with improved bioavailability and longer half-lives in vivo.

The structure of this compound offers several advantages for a drug discovery scaffold:

Proteolytic Resistance : The N-substituted amide bond prevents recognition and cleavage by endogenous proteases. researchgate.net

Structural Diversity : As a building block for β-peptoids, it allows for the creation of oligomers with predictable, stable secondary structures, such as helices, that can be designed to mimic the bioactive conformations of natural peptides. acs.orgacs.org

Functionalization : The benzyl (B1604629) group can be readily modified (e.g., with fluorine or methoxy groups) to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Three-Dimensional Orientation : The controlled folding of β-peptoid backbones enables the precise spatial arrangement of functional groups, which is crucial for high-affinity interactions with biological targets like protein surfaces. acs.org

The use of β-peptide and β-peptoid-based scaffolds is an emerging strategy for developing therapeutics that can tackle challenging targets, including protein-protein interactions. researchgate.net While challenges remain in achieving the full range of structures and functions seen in natural proteins, the unique properties of these scaffolds hold significant promise for the discovery of new therapeutic agents. researchgate.net

The development of enzyme inhibitors is a cornerstone of drug discovery. Molecules that can selectively block the activity of enzymes are critical for treating a wide range of diseases. This compound and its derivatives are utilized in the design of such inhibitors, leveraging both their peptide-mimicking capabilities and the specific chemical properties of the N-benzyl group.

Research has shown that incorporating β-peptoid residues into cyclic peptide structures can yield potent histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer targets. acs.orgacs.org Furthermore, derivatives containing an N-benzyl moiety have been successfully designed as multi-target inhibitors of key enzymes in neurodegenerative disorders, such as monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov In one study, N-benzyl carboxamide derivatives showed significant inhibitory activity against both MAO-A and MAO-B. nih.gov

The key features of this compound that contribute to its use in designing enzyme modulators include:

Target Mimicry : Oligomers containing this compound can mimic the structure of natural peptide substrates or ligands, allowing them to bind to the active or allosteric sites of enzymes.

Enhanced Stability : Resistance to enzymatic cleavage ensures that the inhibitor is not degraded before it can exert its effect, a common problem with standard peptide-based inhibitors. researchgate.net

Specific Interactions : The benzyl group can engage in hydrophobic or π-stacking interactions with amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within an enzyme's binding pocket, contributing to inhibitor potency and selectivity.

The table below summarizes examples of enzyme classes targeted by inhibitors designed with β-peptoid or N-benzyl scaffolds.

| Enzyme Class | Therapeutic Area | Role of Scaffold |

| Histone Deacetylases (HDACs) | Oncology | Mimicking nonribosomal cyclotetrapeptides to interact with the active site. acs.orgacs.org |

| Monoamine Oxidases (MAO-A/B) | Neurodegenerative Disorders | The N-benzyl group provides key interactions within the enzyme's active site. nih.gov |

| Cholinesterases (ChE) | Neurodegenerative Disorders | N-benzyl derivatives serve as a core structure for building selective inhibitors. nih.gov |

| α-Amylase | Metabolic Disorders | β-peptides are investigated as a strategy to inhibit carbohydrate metabolism. researchgate.net |

Advancements in Biomaterials and Nanomaterials

This compound is also making significant contributions to materials science, particularly in the creation of advanced biomaterials with tailored properties for biomedical applications.

Poly(β-peptoid)s are a class of polymers built from N-substituted β-alanine monomers. These polymers are considered mimics of polypeptides and are noted for their excellent biocompatibility and resistance to proteolysis. acs.orgresearchgate.net The synthesis of functional poly(β-peptoid)s has been a long-standing challenge, but recent advances have enabled the creation of polymers with well-defined structures and diverse functionalities.

The controlled ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) or N-carboxyanhydrides allows for the synthesis of poly(β-peptoid)s with targeted molecular weights and narrow dispersities. This method provides a versatile platform for incorporating various side chains, including the benzyl group from this compound, to control the properties of the final polymer, such as its hydrophobicity and self-assembly behavior.

Hydroxyapatite (HAP) is a calcium phosphate ceramic that is the primary mineral component of bone and teeth, making it highly biocompatible and widely used in orthopedic and dental implants. Modifying the surface of HAP can enhance its integration with biological tissues and improve the mechanical properties of composite materials.

One innovative approach involves grafting polymers onto the HAP surface. In this process, HAP is first surface-modified by adding β-alanine. The amino groups from the β-alanine then act as initiators for the ring-opening polymerization of an amino acid derivative, such as γ-benzyl-l-glutamate-N-carboxy-anhydride (BLG-NCA). This results in a novel inorganic-organic nanocomposite where poly(γ-benzyl-l-glutamate) (PBLG) chains are grafted onto the HAP surface. Although this method uses β-alanine as the linker and a benzyl-containing polymer, it demonstrates a powerful strategy for creating functionalized biomaterials.

This surface modification has been shown to significantly alter the morphology and properties of the HAP particles, as detailed in the table below.

| Material | Particle Size (nm) | Morphology |

| HAP (unmodified) | 15.3 | Rod-like |

| HAP-Ala (β-alanine modified) | 27.5 | Sheet-like, agglomerated |

| HAP-PBLG (polymer grafted) | 9.1 | Needle-like, less agglomerated |

This functionalization not only changes the physical characteristics of the HAP but also improves its solubility and allows for further chemical modifications, opening up new possibilities for creating advanced bone-grafting materials and tissue engineering scaffolds.

This compound as a Research Tool in Chemical Biology

Beyond its direct therapeutic and materials applications, this compound serves as a versatile research tool in chemical biology. Its incorporation into peptides and polymers allows scientists to probe and manipulate biological systems in ways that would be impossible with natural biomolecules.

By synthesizing libraries of β-peptoids with varying sequences and side chains (including N-benzyl groups), researchers can systematically study structure-activity relationships. For example, amphiphilic β-peptoids have been created as mimics of host defense peptides to investigate the molecular requirements for antibacterial activity. acs.orgacs.org Because these mimics are not degraded by proteases, they provide a stable platform to decouple the effects of sequence and structure from the complication of metabolic instability.

Furthermore, peptoids containing this compound and its derivatives have been designed to modulate protein aggregation processes, such as the formation of amyloid-β fibrils associated with Alzheimer's disease. acs.org These synthetic molecules can interact with amyloidogenic peptides, and by studying these interactions, researchers gain insight into the fundamental mechanisms of protein misfolding and develop potential strategies to inhibit it. The stability and tunability of these peptoid tools make them invaluable for dissecting complex biological pathways.

Conclusion and Outlook for N Benzyl Beta Alanine Research

Summary of Key Research Contributions

Research on N-benzyl-beta-alanine has primarily established its role as a versatile building block in organic synthesis and medicinal chemistry. The compound is a derivative of β-alanine, the only naturally occurring beta-amino acid, and its structural features have been well-characterized. Key contributions to the understanding of this compound are rooted in the synthesis and application of its derivatives.

Derivatives such as Nα-(tert-Butyloxycarbonyl)-Nα-benzyl-L-alanine are utilized in peptide synthesis, where the Boc protecting group allows for selective chemical modifications. chemimpex.com These protected forms offer enhanced stability and solubility, making them valuable in the development of complex molecules and pharmaceutical compounds. chemimpex.com Similarly, other derivatives like N-benzyl-L-alanine methyl ester hydrochloride serve as crucial intermediates in the production of chiral compounds and in solid-phase peptide synthesis for drug discovery. chemimpex.com

The fundamental physicochemical properties of this compound have been computationally determined and are available through public databases, providing a solid foundation for theoretical and experimental studies.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO2 | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| IUPAC Name | 3-(benzylamino)propanoic acid | nih.gov |

| CAS Number | 5426-62-0 | |

| Monoisotopic Mass | 179.094628657 Da | nih.gov |

Identification of Remaining Challenges and Knowledge Gaps

Despite its utility as a synthetic intermediate, research focusing directly on the biological activities and specific applications of the parent compound, this compound, is limited. The majority of available literature concentrates on its more complex derivatives, leaving a significant knowledge gap regarding the intrinsic properties of the core molecule.

A primary challenge is the lack of extensive investigation into its potential pharmacological profile. While its parent molecule, β-alanine, is known to be a precursor to carnosine and has effects on exercise performance, the influence of the N-benzyl group on this activity or on other biological targets remains largely unexplored. nih.govnih.gov

Furthermore, there is a notable absence of research into the application of this compound in materials science. Its structure, which combines a flexible amino acid backbone with a rigid aromatic group, suggests potential for use as a monomer in the synthesis of novel polyamides or other functional polymers, but this area has not been investigated. The self-assembly properties and potential for forming organized structures, such as hydrogels or thin films, are also unknown.

Future Perspectives and Promising Research Avenues

The existing knowledge gaps highlight several promising avenues for future research. A systematic evaluation of the biological effects of this compound is a logical next step. This could involve screening for activity against various enzymes and receptors, particularly those where related amino acid structures have shown relevance, such as in neuroscience. chemimpex.com

In the realm of synthetic chemistry, future work could focus on developing more efficient and greener synthesis routes for this compound and its derivatives. frontiersin.org There is also significant potential in using it as a scaffold to create libraries of new compounds for high-throughput screening in drug discovery programs. The incorporation of this compound into peptides could modulate their conformational properties and resistance to enzymatic degradation, opening doors for the design of novel peptidomimetics with enhanced therapeutic potential.

From a materials science perspective, research into the polymerization of this compound or its derivatives could lead to the development of new biocompatible or biodegradable materials. Investigating its potential as a linker molecule in metal-organic frameworks (MOFs) or as a component in supramolecular chemistry could yield materials with unique electronic, optical, or catalytic properties.

Interdisciplinary Impact of this compound Research

Further research into this compound is poised to have a significant interdisciplinary impact.

Medicinal Chemistry and Pharmacology: Deeper investigation could lead to the discovery of new lead compounds for drug development. Its derivatives have already been employed in the synthesis of sirtuin 5 inhibitors, indicating a potential role in targeting enzymes involved in metabolic diseases. mdpi.com

Organic and Polymer Chemistry: The compound serves as a valuable model for developing novel synthetic methodologies and as a monomer for creating advanced polymers with tailored properties.

Biotechnology: Engineered metabolic pathways could be developed for the biosynthesis of this compound, providing a sustainable alternative to chemical synthesis. frontiersin.org Its derivatives are already used in the production of recombinant proteins, aiding in stabilization and purification. chemimpex.com

Materials Science: As a bifunctional molecule, it represents an untapped resource for creating functional materials, from biocompatible plastics to components for nanotechnology, bridging the gap between synthetic chemistry and materials engineering.

Q & A

Q. What are the best practices for curating and sharing this compound research data to meet FAIR principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.